3-Iodophenol

Catalog No.
S539416
CAS No.
626-02-8
M.F
C6H5IO
M. Wt
220.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodophenol

CAS Number

626-02-8

Product Name

3-Iodophenol

IUPAC Name

3-iodophenol

Molecular Formula

C6H5IO

Molecular Weight

220.01 g/mol

InChI

InChI=1S/C6H5IO/c7-5-2-1-3-6(8)4-5/h1-4,8H

InChI Key

FXTKWBZFNQHAAO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)O

Solubility

Soluble in DMSO

Synonyms

Phenol, 3-iodo-

Canonical SMILES

C1=CC(=CC(=C1)I)O

Description

The exact mass of the compound 3-Iodophenol is 219.9385 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of iodophenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Precursor in Synthesis of Functional Molecules

-Iodophenol's structure, with a hydroxyl group (OH) attached to the benzene ring at the third position and an iodine atom (I) at the third position, allows it to participate in various organic reactions. Researchers might use 3-iodophenol as a starting material for the synthesis of more complex molecules with desired functionalities.

For example, a study published in the European Journal of Medicinal Chemistry explored the synthesis of iodinated coumarins using 3-iodophenol as a precursor. The researchers investigated the structure-activity relationship of these new compounds to assess their potential as anti-cancer and anti-mycobacterial agents [1].

Source

[1] Synthesis, structure-activity relationship of iodinated-4-aryloxymethyl-coumarins as potential anti-cancer and anti-mycobacterial agents. European journal of medicinal chemistry. 2014 Mar;74:225-33.

3-Iodophenol is an organic compound with the molecular formula C6H5IO and a molecular weight of 220.01 g/mol. It appears as a yellow-beige to gray crystalline powder and has a melting point range of 42-44 °C. The compound is slightly soluble in water but soluble in organic solvents like chloroform and ethyl acetate . 3-Iodophenol is categorized as an iodophenol, which refers to phenols that have iodine substituents on their aromatic rings.

3-Iodophenol is considered a mild irritant and should be handled with care. It can cause skin and eye irritation upon contact.

  • Acute toxicity: Data on oral and inhalation toxicity is limited. However, it is classified as harmful upon swallowing.
  • Flammability: Combustible. Avoid ignition sources.
, including:

  • Esterification: Reacts with acids to form esters.
  • Electrophilic Aromatic Substitution: Acts as a substrate for electrophiles due to the electron-withdrawing effect of the iodine atom.
  • Alkylation and Nucleophilic Aromatic Substitution: Can undergo reactions where alkyl groups or nucleophiles replace hydrogen atoms on the aromatic ring.
  • Mitsunobu Reaction: Used in this reaction to convert alcohols into more reactive species.
  • Transition Metal-Catalyzed Cross-Coupling: Engages in reactions facilitated by transition metals, often used in synthetic organic chemistry .

3-Iodophenol exhibits various biological activities. It has been noted for its potential use as a precursor in synthesizing centrally acting H2 receptor antagonists, which are important in treating conditions like peptic ulcers and gastroesophageal reflux disease. Additionally, it is used in preparing cell-permeable probes for biological assays, indicating its utility in biochemical research .

Several methods exist for synthesizing 3-Iodophenol:

  • From 3-Aminophenol:
    • A mixture of 3-aminophenol and hydrochloric acid is treated with sodium nitrite to form a diazonium salt, which is then reacted with potassium iodide to yield 3-iodophenol .
  • Via Electrophilic Substitution:
    • Starting from phenol, iodine can be introduced through electrophilic substitution reactions under controlled conditions.
  • Using Potassium Tert-butoxide:
    • A method involving potassium tert-butoxide, oxime, and bromoacetophenone in anhydrous DMSO at elevated temperatures can also yield 3-iodophenol .

3-Iodophenol finds applications across various fields:

  • Pharmaceuticals: Used in the synthesis of H2 receptor antagonists and other medicinal compounds.
  • Chemical Synthesis: Acts as an intermediate in organic synthesis, particularly in reactions involving electrophilic aromatic substitution.
  • Biological Probes: Utilized for creating probes that facilitate biological assays and research studies .

Several compounds share structural similarities with 3-Iodophenol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-IodophenolC6H5IIodine at the ortho position; different reactivity.
4-IodophenolC6H5IIodine at the para position; distinct properties.
Iodoacetic AcidC2H2I O2Contains an acetic acid moiety; used as a reagent.
PhenolC6H6OBase structure without iodine; serves as a reference.

Uniqueness of 3-Iodophenol: The positioning of the iodine atom at the meta position significantly influences its reactivity compared to ortho and para derivatives. This affects its electrophilic substitution patterns and biological activity, making it particularly useful in specific synthetic pathways and applications .

PropertyValue/DescriptionSource Citations
IUPAC Name3-Iodophenol
Molecular Formula$$ \text{C}6\text{H}5\text{IO} $$
Molecular Weight220.01 g/mol
SMILESOC1=CC(I)=CC=C1
CAS Registry Number626-02-8

The meta substitution pattern distinguishes it from its ortho (2-iodophenol) and para (4-iodophenol) isomers. The iodine atom’s electronegativity and large atomic radius influence the compound’s reactivity, particularly in electrophilic substitution and coupling reactions .

Discovery Timeline and Early Synthetic Approaches

The synthesis of iodophenols dates to the late 19th century, coinciding with advancements in electrophilic aromatic substitution. Early methods for 3-iodophenol production involved:

  • Oxidative Decarboxylation of 3-Iodobenzoic Acid (Early 20th Century):
    This reaction, summarized as:
    $$
    \text{IC}6\text{H}4\text{CO}2\text{H} + \text{[O]} \rightarrow \text{IC}6\text{H}4\text{OH} + \text{CO}2
    $$
    utilized oxidizing agents to decarboxylate the carboxylic acid precursor, yielding 3-iodophenol .

  • Direct Iodination of Phenol (Mid-20th Century):
    Electrophilic iodination using iodine ($$ \text{I}_2 $$) in alkaline solutions was a common approach, though it often produced mixtures of ortho, meta, and para isomers . For example, reacting phenol with iodine monochloride ($$ \text{ICl} $$) in aqueous alcohol solvents improved regioselectivity .

  • Modern Coupling Reactions (21st Century):
    Transition metal-catalyzed cross-coupling (e.g., Ullmann or Suzuki-Miyaura reactions) enabled precise functionalization. For instance, 3-iodophenol serves as a substrate in palladium-catalyzed arylations .

Evolution of Synthetic Methods:

EraMethodKey AdvancementsLimitations
1900–1950Oxidative decarboxylationHigh purity from benzoic acid derivativesLimited scalability
1950–2000Electrophilic iodinationCost-effective iodine sourcesPoor regioselectivity
2000–PresentMetal-catalyzed couplingAtom-economical, high yieldRequires specialized catalysts

Positional Isomerism in Halogenated Phenols

Iodophenols exhibit 19 distinct isomers due to variations in iodine substitution patterns on the phenolic ring . For monoiodophenols, three isomers exist:

  • 2-Iodophenol (ortho): Iodine adjacent to the hydroxyl group.
  • 3-Iodophenol (meta): Iodine separated by one carbon from the hydroxyl group.
  • 4-Iodophenol (para): Iodine opposite the hydroxyl group.

Comparative Properties of Monoiodophenols:

IsomerPositionMelting Point (°C)Boiling Point (°C)Dipole Moment (D)
2-IodophenolOrtho42–442351.98
3-IodophenolMeta42–44190 (at 100 mmHg)1.85
4-IodophenolPara122–1242851.76

Data compiled from .

The meta isomer’s lower symmetry compared to the para form results in distinct physicochemical behaviors. For example, 3-iodophenol’s dipole moment (1.85 D) reflects asymmetrical electron distribution, influencing its solubility in polar solvents like ethanol . In contrast, para-substituted iodophenols exhibit higher melting points due to symmetrical crystal packing .

Isomer-Specific Reactivity:

  • 3-Iodophenol: Preferential participation in coupling reactions (e.g., with thiolates or amines) due to reduced steric hindrance compared to ortho isomers .
  • 4-Iodophenol: Often favored in electrophilic substitutions for pharmaceuticals due to its linear molecular geometry .
ParameterExperimentally reported valuesLiterature sources
Melting point40 – 44 °C (crystalline solid) [1] [2] [3]
Boiling point (100 millimetres of mercury)190 °C [2] [4]
Density (20 °C)1.866 – 1.867 grams per cubic centimetre [2] [5]
Log Kow (octanol / water)2.93 [1] [5]
Acid dissociation constant (pKa, 25 °C)9.03 [2] [6] [7]
Water solubilitySlightly soluble; freely soluble in chloroform and ethyl acetate; soluble in alkaline aqueous media [2] [4] [8]

The relatively high molecular weight imparted by the iodine atom lowers both volatility and aqueous solubility compared with lighter halogenated phenols, while the moderate log Kow predicts appreciable partitioning into non-polar media.

Acid–Base Behavior: pKa Determination and Tautomeric Equilibria

Potentiometric titration and ultraviolet–visible spectrophotometry place the acid dissociation constant of the phenolic hydroxyl group at 9.03, closely matching the value expected for a meta-substituted iodine analogue [2] [6] [7].
Phenoxide anion formation is therefore significant only in alkaline environments. 3-Iodophenol does not exhibit keto–enol tautomerism under ambient conditions; quantum-chemical surveys show the oxygen-bound form to be >15 kilocalories per mole more stable than any putative keto-iodoquinone isomer, rendering tautomeric interconversion negligible in solution.

Spectroscopic Fingerprinting

Proton and Carbon-13 Nuclear Magnetic Resonance Spectral Analysis

NucleusChemical shift / parts per million (CDCl3, 400 megahertz)Multiplicity / coupling (hertz)AssignmentSources
¹H7.28 – 7.08multiplet, J ≈ 8.0aromatic hydrogens H-2, H-4, H-5, H-6 [9]
¹H6.98 – 6.77multipletaromatic hydrogen H-1 (ortho to hydroxyl) [9]
¹H5.01singlethydroxyl proton (exchangeable) [9]
¹³C155.3quaternary carbon bearing hydroxyl groupC-1 [10]
¹³C138.2quaternary carbon bearing iodineC-3 [10]
¹³C129.9, 128.8aromatic methine carbonsC-2, C-6 [10]
¹³C124.3, 122.8aromatic methine carbonsC-4, C-5 [10]
¹³C90.5ipso carbon directly bonded to iodine (strong spin–orbit deshielding)C-3 [10]

The exceptionally down-field carbon resonance at 90 parts per million is characteristic of a carbon–iodine bond, confirming regiochemistry. Ring-current patterns and proton–proton coupling constants are consistent with a meta-substituted topology devoid of long-range ortho coupling.

Infrared Vibrational Modes and Functional Group Identification

Wavenumber / centimetres-1AssignmentDiagnostic significanceSources
3540 (broad)O–H stretching (free hydroxyl)Confirms phenolic function [11]
3050aromatic C–H stretchingMonosubstituted benzene ring [11]
1595, 1470C=C ring stretchingConjugated aromatic system [11]
1245C–O stretching in phenolDifferentiates from ether [11]
830C–I stretching (aryl-iodine)Heavy-atom signature [11]

The strong C–I stretching band at 830 centimetres-1 differentiates iodine substitution from lighter halogens whose stretches appear at higher frequencies.

Mass-Spectrometric Fragmentation Patterns

Electron-impact mass spectrometry (70 electron-volts, source 270 °C) gives a base peak at m/z 220 corresponding to the molecular ion [12] [9]. Dominant fragments arise from homolytic cleavage of the carbon–iodine bond and subsequent ring scission:

m/zRelative abundance / %Proposed fragmentFragment originSources
220100C₆H₅IO (molecular ion)intact molecule [12]
12752Iodine cation (I⁺)C–I bond cleavage [12]
9352C₆H₅O⁺phenoxy cation [12]
6540I⁻· radical cationiodine loss followed by rearrangement [9]

Isotope clustering around m/z 220 and 127 follows the natural abundance pattern of iodine (¹²⁷I), providing confirmatory elemental evidence.

Crystallographic Studies and Solid-State Packing Arrangements

Single-crystal X-ray diffraction data for 3-iodophenol itself are scarce; nevertheless, crystallographic investigations on closely related iodophenol derivatives illuminate its probable packing behavior. Meta-substituted halophenols preferentially adopt hydrogen-bonded tetramers built from O–H···O interactions, accompanied by halogen-centered secondary contacts [13]. In the tetragonal β-structure of 4-chloro-3-iodophenol (space group I4₁/a; lattice parameter a ≈ 3.79 ångströms) each phenolic oxygen donates one hydrogen bond while the heavy iodine atom engages in type-II halogen bonding with neighbouring electron donors, producing anisotropic layers [13].

Extrapolating to 3-iodophenol, the absence of a second ring substituent removes steric bias favouring the four-fold screw axis; density-functional lattice-energy minimisation predicts a monoclinic arrangement in which centrosymmetric O–H···O dimers stack through face-to-edge π interactions, while I···π contacts (3.45 – 3.60 ångströms) reinforce cohesion along the short crystallographic axis. This motif rationalises the modest melting point (42–44 °C) despite the presence of the heavy atom, as halogen-bond cooperativity is weaker than the dual halogen–hydrogen-bonding network observed in the chloro-iodo analogue [14] [13].

When co-crystallised with strong Lewis bases, the iodine centre participates in linear halogen bonds, as illustrated by the 1:2 adduct of 4-iodophenol with the tetraazaadamantane cage, where I···N distances compress to 2.90 ångströms and generate a three-dimensional framework [15]. Such studies underline the pronounced σ-hole electrophilicity of aryl-iodine, a feature expected to modulate crystal engineering outcomes for 3-iodophenol cocrystals and inclusion complexes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Exact Mass

219.9385

LogP

2.93 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

626-02-8

Wikipedia

3-iodophenol

General Manufacturing Information

Phenol, 3-iodo-: ACTIVE

Dates

Last modified: 08-15-2023

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